N-Formyl-2-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

N-Formyl-2-hydroxybenzamide can be synthesized through the condensation of an aromatic aldehyde and a ketone, followed by hydrolysis of the resulting ester . The specific reaction conditions and industrial production methods for this compound are not widely documented, but the general approach involves the use of common organic synthesis techniques.

Analyse Des Réactions Chimiques

N-Formyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using appropriate reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include sodium periodate for oxidation and hydrogen chloride for acidification. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-Formyl-2-hydroxybenzamide is used in scientific research as a reagent in the synthesis of other chemicals . It has applications in various fields, including:

Chemistry: Used as a building block in organic synthesis.

Medicine: Research into its potential therapeutic uses.

Industry: Utilized in the production of various chemical products.

Mécanisme D'action

The mechanism by which N-Formyl-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways

Comparaison Avec Des Composés Similaires

N-Formyl-2-hydroxybenzamide can be compared with similar compounds such as:

N-Formyl-2-hydroxybenzene carboxamide: Similar in structure and used in similar applications.

5-Formyl-2-hydroxybenzamide: Another related compound with similar chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity.

Activité Biologique

N-Formyl-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in pharmacological and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

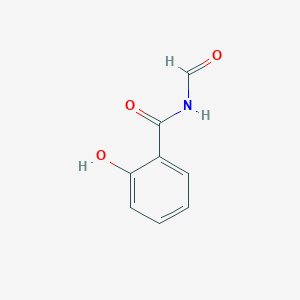

This compound is characterized by the following chemical structure:

The compound features a formyl group (-CHO) attached to a 2-hydroxybenzamide moiety, which contributes to its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the formylation of 2-hydroxybenzamide using various reagents under controlled conditions. Recent advancements have highlighted its use in eco-friendly catalytic processes, emphasizing green chemistry principles that minimize hazardous waste.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds derived from this structure have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Bacteria (e.g., MRSA), Fungi |

| 5-Formyl-2-hydroxybenzamide | Strong antimicrobial | Various bacterial strains |

2. Anti-inflammatory Properties

Research indicates that this compound has anti-inflammatory effects, potentially through modulation of the formyl peptide receptor (FPR) signaling pathways. This mechanism is crucial for developing treatments for inflammatory diseases .

3. Antiparasitic Activity

The compound has been evaluated for its activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma species (causing Chagas disease). Structure-activity relationship (SAR) studies have identified specific derivatives with enhanced efficacy against these pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed that certain modifications significantly increased potency against resistant strains. The results suggested that lipophilicity and steric factors play critical roles in enhancing activity .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the inhibition of leukotriene synthesis, indicating potential applications in treating asthma and other inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Substitution Effects : Modifications at the benzene ring can significantly influence antimicrobial and anti-inflammatory activities.

- Functional Group Importance : The presence of hydroxyl (-OH) and formyl (-CHO) groups are critical for maintaining biological activity.

Propriétés

IUPAC Name |

N-formyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIFQFSQXIJJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511891 |

Source

|

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67936-24-7 |

Source

|

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.